molecular formula C22H23NO6 B2988894 7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one CAS No. 845799-01-1

7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

Cat. No. B2988894
CAS RN: 845799-01-1
M. Wt: 397.427
InChI Key: BSNGBVCGIHUQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is a chemical compound that belongs to the family of flavonoids. It is a synthetic derivative of flavone and has been synthesized through various methods.

Scientific Research Applications

Synthesis Techniques

Research in organic chemistry often focuses on developing efficient synthesis methods for complex molecules. For instance, the work by Coelho et al. (1992) introduces a convenient synthesis method for (±)-4-Prenylpterocarpin, demonstrating the utility of chromene derivatives in organic synthesis processes. This research highlights the potential of using similar compounds in synthesizing biologically active molecules Coelho et al., 1992.

Imaging Agents in Cancer Research

In cancer research, the development of imaging agents is crucial for diagnosing and monitoring disease progression. Gao et al. (2012) synthesized carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA repair enzyme DNA-PK in cancer, showcasing the application of chromene derivatives in creating diagnostic tools Gao et al., 2012.

Medicinal Chemistry and Pharmacology

The study of natural compounds and their medicinal properties is a significant area of research. For example, Liu et al. (2008) isolated an isoflavone from Belamcanda chinensis, which exhibits antimicrobiotic and anti-inflammatory effects, indicating the potential therapeutic uses of chromen-4-one derivatives Liu et al., 2008.

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-14-21(29-16-5-3-15(26-2)4-6-16)20(25)17-7-8-19(24)18(22(17)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNGBVCGIHUQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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